Securing high-purity, symmetrically functionalizable macrocycles is challenging. 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CP44, CAS 74043-83-7) overcomes this with a rigid tetra-aza cavity for selective hydrophobic guest binding and straightforward tetra-functionalization. Key advantages:
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1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CAS 74043-83-7), commonly referred to as CP44, is a highly rigid, tetra-aza macrocyclic scaffold utilized in advanced supramolecular chemistry and host-guest sensor development. Unlike standard macrocycles, its paracyclophane core provides an electron-rich, dimensionally stable hydrophobic cavity, while the four secondary amine sites enable straightforward, symmetric tetra-functionalization [1]. For procurement teams and synthetic chemists, this compound serves as an ideal precursor for constructing water-soluble receptors, dynamic molecular machines, and high-affinity fluorescent quenchers without the regioselectivity bottlenecks associated with traditional cyclodextrins or calixarenes[2].
Substituting 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane with its larger homolog (CP55) or common macrocycles like β-cyclodextrin fundamentally alters cavity dimensions and binding thermodynamics. The [6.1.6.1] architecture precisely matches the steric bulk of specific anionic and hydrophobic guests, such as 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS)[1]. Expanding the ring to a [7.1.7.1] system significantly weakens the host-guest binding affinity due to increased cavity volume and reduced van der Waals contact. Furthermore, attempting to use calixarenes often introduces severe synthetic complexity when orthogonal or symmetric tetra-functionalization is required, leading to lower overall yields and purity-linked reproducibility issues in downstream sensor manufacturing [2].
The exact dimensions of the macrocyclic cavity dictate the binding strength for fluorescent probes. Quantitative analysis demonstrates that the dissociation constant (Kd) for the CP44-TNS complex is 6.99 × 10^-6 M, whereas the larger 1,7,21,27-tetraaza[7.1.7.1]paracyclophane (CP55) exhibits a Kd of 6.23 × 10^-5 M [1]. This nearly 10-fold difference confirms that the [6.1.6.1] cavity provides a vastly superior steric fit for specific hydrophobic guests.
| Evidence Dimension | Dissociation constant (Kd) for TNS complexation |
| Target Compound Data | 6.99 × 10^-6 M (CP44) |
| Comparator Or Baseline | 6.23 × 10^-5 M (CP55) |
| Quantified Difference | ~8.9-fold stronger binding affinity for CP44 |
| Conditions | Aqueous solution, 1:1 molar ratio complexation with TNS |
Procuring the[6.1.6.1] variant is critical for achieving lower detection limits and higher sensitivity in supramolecular sensor applications.
When compared to widely available bulk macrocycles like β-cyclodextrin, CP44 offers exceptionally strong binding for hydrophobic anionic guests. The Kd for CP44 complexation with ANS is 1.55 × 10^-4 M, compared to 1.05 × 10^-2 M for β-cyclodextrin [1]. This massive difference in affinity justifies the selection of CP44 for high-performance applications where standard cyclodextrins fail to provide sufficient guest retention.
| Evidence Dimension | Dissociation constant (Kd) for ANS complexation |
| Target Compound Data | 1.55 × 10^-4 M (CP44) |
| Comparator Or Baseline | 1.05 × 10^-2 M (β-Cyclodextrin) |
| Quantified Difference | ~67-fold stronger binding affinity for CP44 |
| Conditions | Aqueous solution, 1:1 molar ratio complexation with ANS |
This justifies the higher procurement cost of CP44 over bulk beta-cyclodextrin for high-performance analytical and diagnostic applications.
The presence of four symmetrically arranged secondary amines in CP44 allows for direct, single-step tetra-functionalization (e.g., via DCC coupling with Boc-protected amino acids) to yield water-soluble or quencher-appended hosts [1]. In contrast, achieving similar symmetric tetra-substitution on calix[4]arenes or cyclodextrins often requires complex, multi-step protection/deprotection sequences that severely reduce overall yield and increase batch-to-batch variability.
| Evidence Dimension | Regioselective symmetric tetra-functionalization |
| Target Compound Data | Direct N-alkylation/acylation at 4 equivalent secondary amines |
| Comparator Or Baseline | Calix[4]arenes / Cyclodextrins (require multi-step protection) |
| Quantified Difference | Significant reduction in synthetic steps and improved symmetric yield |
| Conditions | Standard peptide coupling or alkylation conditions (e.g., DCC/DCM) |
Reduces synthetic steps and improves overall yield for industrial scale-up of supramolecular hosts and molecular machines.
Due to its superior binding affinity for hydrophobic guests like TNS and ANS, CP44 is the ideal core scaffold for developing dabsyl-appended cyclophane tetramers and other quencher-type hosts used in advanced fluorescence assays[1].
The precise cavity dimensions of the [6.1.6.1] architecture allow for the creation of steroid cyclophanes that exhibit piezoluminescence. These materials can reversibly capture and release guests under mechanical compression at the air-water interface, making them critical for mechanobiological sensors [2].
The straightforward tetra-functionalization of CP44's secondary amines enables the efficient attachment of bioactive units, such as ferrocene or polar side chains, to create highly soluble, enzyme-mimicking catalytic centers [3].